2-[[5-[4-(Dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NS 1209 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The compound is synthesized through a series of reactions, including condensation, cyclization, and sulfonation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
NS 1209 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly involving the sulfonyl group, can be carried out to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. .
Scientific Research Applications
Chemistry: It serves as a model compound for studying AMPA receptor antagonists and their interactions with other molecules.
Biology: NS 1209 is used in research to understand the role of AMPA receptors in cellular signaling and neuroprotection.
Medicine: The compound has been investigated for its potential to treat conditions like epilepsy, neuropathic pain, and stroke. .
Mechanism of Action
NS 1209 exerts its effects by antagonizing AMPA receptors, which are a type of glutamate receptor involved in fast synaptic transmission in the central nervous system. By blocking these receptors, NS 1209 inhibits the excitatory effects of glutamate, thereby providing neuroprotection and reducing neuronal excitability. This mechanism is particularly beneficial in conditions like epilepsy and stroke, where excessive neuronal activity can lead to damage .
Comparison with Similar Compounds
NS 1209 is unique among AMPA receptor antagonists due to its high selectivity and long-lasting effects. Similar compounds include:
Allopregnanolone: A neurosteroid with similar neuroprotective properties.
Brivaracetam: An antiepileptic drug with a different mechanism of action but similar therapeutic applications.
Ganaxolone: Another neurosteroid used in the treatment of epilepsy.
Selurampanel: An AMPA receptor antagonist with similar pharmacological effects
Properties
Molecular Formula |
C24H28N4O7S |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-3-hydroxybutanoic acid |
InChI |
InChI=1S/C24H28N4O7S/c1-13(29)22(24(31)32)35-26-21-18-11-17(14-5-7-15(8-6-14)36(33,34)27(2)3)16-9-10-28(4)12-19(16)20(18)25-23(21)30/h5-8,11,13,22,29H,9-10,12H2,1-4H3,(H,31,32)(H,25,26,30) |
InChI Key |
HUFZQYCALCEHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)ON=C1C2=C(C3=C(CCN(C3)C)C(=C2)C4=CC=C(C=C4)S(=O)(=O)N(C)C)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.